molecular formula C16H19N3O4S B2474322 (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034357-86-1

(2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2474322
CAS No.: 2034357-86-1
M. Wt: 349.41
InChI Key: BLAPYWPBZOWDOF-UHFFFAOYSA-N
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Description

The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone features a unique architecture combining a 2-ethoxyphenyl group, an azetidine ring, and a sulfonylated 1-methylimidazole moiety linked via a methanone bridge. The azetidine ring, a four-membered nitrogen-containing heterocycle, may confer distinct steric and electronic properties compared to larger rings like piperidine or pyrrolidine .

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-14-7-5-4-6-13(14)15(20)19-10-12(11-19)24(21,22)16-17-8-9-18(16)2/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAPYWPBZOWDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

  • Formation of the Imidazole Sulfonyl Intermediate

      Starting Materials: 1-methyl-1H-imidazole and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to form the sulfonyl imidazole intermediate.

  • Azetidine Ring Formation

      Starting Materials: The sulfonyl imidazole intermediate and an appropriate azetidine precursor.

      Reaction Conditions: This step involves a nucleophilic substitution reaction where the azetidine ring is introduced, often under basic conditions and elevated temperatures.

  • Coupling with 2-Ethoxyphenyl Group

      Starting Materials: The azetidine intermediate and 2-ethoxybenzoyl chloride.

      Reaction Conditions: The final coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under appropriate conditions.
  • Substitution

    • The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of Lewis acids.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Enzyme Inhibition: The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the sulfonyl and imidazole groups, which are known to disrupt microbial cell functions.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their catalytic activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound’s closest analogs include:

Aryl-imidazole methanones (e.g., (2-aryl-1H-imidazol-4-yl)methanone derivatives): These share the imidazole and methanone motifs but lack the azetidine ring and sulfonyl group .

Triazolylthio-ethanones (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): Feature sulfonyl and ketone groups but incorporate triazole instead of imidazole and azetidine .

N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide : Contains the 2-ethoxyphenyl group and sulfonamide but lacks the azetidine-imidazole scaffold .

Table 1: Key Structural Differences

Compound Class Core Heterocycle Sulfonyl Position Additional Features
Target Compound Azetidine Azetidine C3 1-Methylimidazole, 2-ethoxyphenyl
Aryl-imidazole methanones Imidazole N/A Aryl substituents on imidazole
Triazolylthio-ethanones Triazole Phenyl ring Thioether linkage, difluorophenyl groups
Methanesulfonamide derivative None Methane Chlorobenzyl, 2-ethoxyphenyl

Antiproliferative and Antitumor Potential

  • Aryl-imidazole methanones: Demonstrated antiproliferative activity in vitro, likely due to imidazole’s role in disrupting kinase or tubulin polymerization pathways .
  • Triazolylthio-ethanones: Show antitumor activity, with sulfonyl groups enhancing solubility and target binding .
  • The azetidine ring may improve metabolic stability compared to five-membered heterocycles.

Physicochemical Properties

  • Molecular Weight: Estimated ~400–450 g/mol (higher than ’s benzimidazole ethanone at 281.27 g/mol due to azetidine and sulfonyl groups) .
  • Solubility : The 2-ethoxyphenyl group contributes lipophilicity, while the sulfonyl moiety enhances aqueous solubility.

Biological Activity

The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone , also known by its chemical structure and CAS number 2034429-95-1, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S, with a molecular weight of 404.5 g/mol. The compound features a sulfonamide group which is often associated with various biological activities, including antimicrobial properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The mechanism of action typically involves the inhibition of bacterial DNA synthesis and disruption of cellular processes.

Minimum Inhibitory Concentrations (MICs) :

  • The compound has shown effective antibacterial activity against various strains, with MIC values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

These results indicate that while the compound exhibits antibacterial properties, its efficacy may vary depending on the bacterial strain.

Antitumor Activity

Research indicates that compounds containing imidazole rings often exhibit antitumor activity. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Case Study Findings :
A study reported that imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA synthesis inhibition : Similar compounds have been shown to generate reactive species that damage DNA.
  • Enzyme inhibition : The sulfonamide moiety can inhibit key enzymes in bacterial metabolism.

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